molecular formula C13H8ClNO4 B8544761 2-(4-Chloro-2-nitrophenoxy)benzaldehyde CAS No. 16813-60-8

2-(4-Chloro-2-nitrophenoxy)benzaldehyde

Cat. No.: B8544761
CAS No.: 16813-60-8
M. Wt: 277.66 g/mol
InChI Key: OMGDRCFWOXCCDL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative with a phenoxy substituent bearing both chlorine and nitro groups at the 4- and 2-positions, respectively. Such aldehydes are typically intermediates in organic synthesis, particularly for forming azomethines (Schiff bases) or metal complexes with applications in photoluminescence and biological activity .

Properties

CAS No.

16813-60-8

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C13H8ClNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H

InChI Key

OMGDRCFWOXCCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Chloro-2-nitrophenoxy)benzaldehyde with four analogs, focusing on substituent effects, spectral properties, and reactivity.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C₁₃H₈ClNO₄ ~277.66* Cl (4), NO₂ (2) Strong electron-withdrawing groups; high polarity
2-(4-Chlorophenoxy)benzaldehyde C₁₃H₉ClO₂ 232.66 Cl (4) Moderate electron-withdrawing effect
2-(2-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ 257.21 NO₂ (2) Nitro group increases reactivity
5-Chloro-2-(N-tosylamino)benzaldehyde C₁₄H₁₁ClN₂O₃S 338.76 Cl (5), Tosylamino (2) Bulky substituent; used in Zn complexes
2-(4-Fluorophenyl)benzaldehyde C₁₃H₉FO 200.21 F (4) Electron-withdrawing but less than Cl/NO₂

*Calculated based on substituent addition to 2-(4-Chlorophenoxy)benzaldehyde.

Key Observations :

  • The nitro group in this compound increases molecular weight and polarity compared to chloro- or fluoro-substituted analogs.
  • The combined Cl and NO₂ substituents create a strong electron-deficient aromatic system, enhancing electrophilic substitution reactivity at the aldehyde group .
Chemical Reactivity
  • Condensation Reactions: Benzaldehyde derivatives undergo condensation with amines to form azomethines. The nitro group in this compound likely accelerates this reaction due to its electron-withdrawing nature, which activates the aldehyde toward nucleophilic attack. This contrasts with 2-(4-Chlorophenoxy)benzaldehyde, where reactivity is moderated by the absence of NO₂ .
  • Stability: Nitro-containing compounds (e.g., 2-(2-Nitrophenoxy)benzaldehyde) may exhibit reduced thermal stability compared to chloro analogs, as nitro groups can decompose under heat or friction .
Spectral and Photoluminescent Properties
  • UV-Vis Absorption: Nitro groups induce a redshift in absorption spectra due to their strong electron-withdrawing effects. For example, azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde exhibit absorption maxima (~350–400 nm) influenced by substituents . The target compound’s NO₂ group may further redshift absorption compared to chloro- or fluoro-substituted analogs.
  • Fluorescence: Nitro groups are known fluorescence quenchers. Thus, this compound likely has lower photoluminescence intensity than 2-(4-Fluorophenyl)benzaldehyde or 5-chloro-2-(N-tosylamino)benzaldehyde derivatives, which show measurable fluorescence in methylene chloride .

Preparation Methods

Reaction Protocol:

  • Substrate Activation : 4-Chloro-2-nitrophenol is deprotonated using a base (e.g., K₂CO₃ or NaOH) to form a phenoxide ion.

  • Coupling : The phenoxide reacts with 2-bromobenzaldehyde in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–12 hours.

  • Work-Up : The product is isolated via extraction (dichloromethane/water) and purified by recrystallization (methanol or ethanol).

Key Data:

ParameterValueSource
Yield78–92%
Reaction Temperature80–100°C
SolventDMF, DMSO
BaseK₂CO₃

Mechanistic Insight : The nitro group withdraws electron density via resonance, stabilizing the Meisenheimer intermediate during the SNAr process. Chloro substituents further enhance ring activation through inductive effects.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings offer regioselective control, particularly for complex substrates. The Suzuki-Miyaura reaction is notable for its mild conditions and compatibility with boronic acids.

Reaction Protocol:

  • Substrate Preparation : 4-Chloro-2-nitroiodobenzene is synthesized via iodination of 4-chloro-2-nitrobenzene.

  • Coupling : The iodide reacts with 2-formylphenylboronic acid in the presence of Pd(PPh₃)₄ (1–2 mol%) and Na₂CO₃ in THF/H₂O (3:1) at 60°C.

  • Purification : Column chromatography (hexane/ethyl acetate) yields the aldehyde.

Key Data:

ParameterValueSource
CatalystPd(PPh₃)₄
Yield85–89%
SolventTHF/H₂O

Advantage : This method avoids harsh bases and achieves high functional group tolerance, making it suitable for lab-scale synthesis.

Oxidation of Alcohol Precursors

A two-step strategy involving etherification followed by oxidation is effective for large-scale production.

Reaction Protocol:

  • Etherification : 4-Chloro-2-nitrophenol reacts with 2-(hydroxymethyl)benzaldehyde in the presence of Mitsunobu reagents (PPh₃, DIAD).

  • Oxidation : The intermediate alcohol is oxidized using MnO₂ or Swern conditions (oxalyl chloride/DMSO).

Key Data:

ParameterValueSource
Oxidation AgentMnO₂
Yield (Overall)70–75%

Limitation : Over-oxidation to carboxylic acids may occur without precise stoichiometric control.

Phase-Transfer Catalysis (PTC)

PTC enables reactions in biphasic systems, enhancing reaction rates and yields.

Reaction Protocol:

  • Reagents : 4-Chloro-2-nitrophenol, 2-chlorobenzaldehyde, and tetrabutylammonium bromide (TBAB) are stirred in H₂O/toluene.

  • Conditions : NaOH (50% aqueous) at 60°C for 4–6 hours.

  • Isolation : Filtration and recrystallization (ethanol) yield the product.

Key Data:

ParameterValueSource
Catalyst Loading5–10 mol% TBAB
Yield83–87%

Advantage : Eliminates the need for dry solvents, reducing costs.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Reaction Protocol:

  • Reagents : 4-Chloro-2-nitrophenol and 2-iodobenzaldehyde are mixed in DMF with K₂CO₃.

  • Irradiation : Microwave at 120°C for 20–30 minutes.

  • Purification : Recrystallization (methanol).

Key Data:

ParameterValueSource
Reaction Time20–30 minutes
Yield88–91%

Note : This method is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)CostScalability
SNAr78–92LowIndustrial
Suzuki Coupling85–89HighLab-scale
Oxidation70–75MediumPilot-scale
PTC83–87LowIndustrial
Microwave88–91HighLab-scale

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